molecular formula C12H20N4O B14939956 2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol

Cat. No.: B14939956
M. Wt: 236.31 g/mol
InChI Key: DBAPKVQIAFMHHT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 4-Methylpiperazin-1-yl and propan-2-yl groups can be done through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: Various substitution reactions can be performed to introduce or modify substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting enzymes or receptors.

    Biology: Studying its effects on biological systems, including its interaction with proteins and nucleic acids.

    Industry: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-(methyl)pyrimidin-4-ol
  • 2-(4-Methylpiperazin-1-yl)-6-(ethyl)pyrimidin-4-ol

Uniqueness

The uniqueness of 2-(4-Methylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N4O/c1-9(2)10-8-11(17)14-12(13-10)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3,(H,13,14,17)

InChI Key

DBAPKVQIAFMHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C

Origin of Product

United States

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